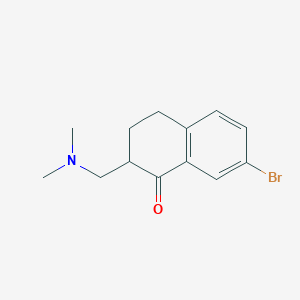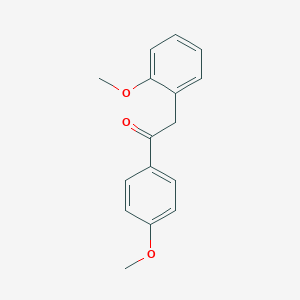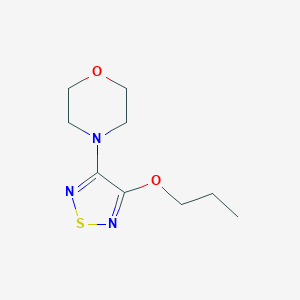![molecular formula C14H15N3O3S B246610 2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTDP and has a molecular formula of C14H17N3O3S. MTDP is a white to light yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
作用機序
The mechanism of action of MTDP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MTDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MTDP has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
MTDP has been shown to have various biochemical and physiological effects in animal and cell-based studies. In animal studies, MTDP has been shown to reduce inflammation and pain in models of acute and chronic inflammation. MTDP has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. In cell-based studies, MTDP has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
MTDP has several advantages for lab experiments, including its high solubility in organic solvents and its ability to cross the blood-brain barrier. However, MTDP also has some limitations, including its potential toxicity and limited availability.
将来の方向性
There are several future directions for research on MTDP. One potential direction is to investigate the potential use of MTDP as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate the potential use of MTDP as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of MTDP and its potential side effects.
合成法
The synthesis of MTDP involves a multi-step process that begins with the reaction of 2-chloroethyl phenyl ether with thiourea to yield 2-phenylethylthiourea. This intermediate product is then reacted with chloroacetyl chloride to produce 2-phenylethylthioacetyl chloride, which is further reacted with morpholine to yield 2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone.
科学的研究の応用
MTDP has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, MTDP has been investigated as a potential anti-inflammatory and analgesic agent. In neuroscience, MTDP has been studied for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, MTDP has been investigated as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
特性
分子式 |
C14H15N3O3S |
|---|---|
分子量 |
305.35 g/mol |
IUPAC名 |
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-1-phenylethanone |
InChI |
InChI=1S/C14H15N3O3S/c18-12(11-4-2-1-3-5-11)10-20-14-13(15-21-16-14)17-6-8-19-9-7-17/h1-5H,6-10H2 |
InChIキー |
CGUVMGXTPFFVMT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NSN=C2OCC(=O)C3=CC=CC=C3 |
正規SMILES |
C1COCCN1C2=NSN=C2OCC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-chloro-4-[(dimethylamino)methyl]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246527.png)


![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B246534.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246539.png)
![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)
![4-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246605.png)
![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)

![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
![4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B246619.png)